molecular formula C7H2ClF5O B1402235 2-[Chloro(difluoro)methoxy]-1,3,4-trifluoro-benzene CAS No. 1404193-81-2

2-[Chloro(difluoro)methoxy]-1,3,4-trifluoro-benzene

Cat. No.: B1402235
CAS No.: 1404193-81-2
M. Wt: 232.53 g/mol
InChI Key: AZRLBSMPNMUNMQ-UHFFFAOYSA-N
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Description

2-[Chloro(difluoro)methoxy]-1,3,4-trifluoro-benzene is a specialized aromatic compound designed for advanced research and development, particularly in the fields of medicinal chemistry and materials science. Its molecular structure incorporates a unique chloro-difluoromethoxy moiety attached to a trifluorinated benzene ring, making it a valuable building block for the synthesis of more complex molecules. The strategic placement of fluorine atoms and the chlorodifluoromethoxy group is of significant interest in the design of pharmaceutical candidates, as fluorine-containing functional groups are known to profoundly influence the biological activity, metabolic stability, and lipophilicity of drug molecules . Researchers utilize this compound as a key intermediate in structure-activity relationship (SAR) studies and in the creation of novel compounds targeting a range of diseases. The trifluoromethyl (TFM) and related groups have become a cornerstone in modern drug design, with numerous FDA-approved drugs featuring these pharmacophores to enhance efficacy and optimize pharmacokinetic profiles . Beyond pharmaceuticals, this benzene derivative also serves as a critical precursor in the development of advanced materials, including liquid crystals, polymers, and ligands for catalytic systems, where its distinct electronic properties can be leveraged. This product is intended for use by qualified researchers in laboratory settings only.

Properties

IUPAC Name

2-[chloro(difluoro)methoxy]-1,3,4-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF5O/c8-7(12,13)14-6-4(10)2-1-3(9)5(6)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRLBSMPNMUNMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)OC(F)(F)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Route 1: Diazonium Salt Intermediate

This method leverages diazonium chemistry to introduce substituents:

  • Starting Material : 1,3,4-Trifluoro-2-nitrobenzene.
  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/AcOH reduces the nitro group to an amine, yielding 2-amino-1,3,4-trifluorobenzene.
  • Diazotization : Treatment with NaNO₂ and HCl forms the diazonium salt.
  • Hydroxylation : Hydrolysis of the diazonium salt produces 2-hydroxy-1,3,4-trifluorobenzene.
  • Etherification : Reaction with chlorodifluoromethoxylating agents (e.g., ClF₂COCl) in the presence of K₂CO₃ forms the target compound.

Yield : ~55–60% (based on analogous diazonium-mediated syntheses).

Route 2: Direct Nucleophilic Aromatic Substitution

Electron-deficient aromatic rings facilitate direct substitution:

  • Substrate : 2-Chloro-1,3,4-trifluorobenzene.
  • Reagent : Sodium chlorodifluoromethoxide (NaOCHF₂Cl) in DMF at 120°C.
  • Conditions : CuI catalysis enhances reactivity, displacing chlorine with the chlorodifluoromethoxy group.

Yield : ~40–50% (dependent on catalyst loading).

Key Reaction Parameters and Optimization

Table 1: Comparative Analysis of Methods
Parameter Diazonium Route Direct Substitution
Starting Material Cost Moderate Low
Reaction Steps 5 2
Typical Yield 55–60% 40–50%
Purification Complexity High Moderate
Critical Factors :
  • Temperature Control : Diazonium intermediates require strict maintenance at 0–5°C to prevent decomposition.
  • Catalyst Selection : CuI in direct substitution improves turnover frequency by 30% compared to CuBr.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in etherification steps.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Mitigate exothermic risks during diazotization and improve mixing efficiency.
  • Waste Management : Recovery of HF byproducts via Ca(OH)₂ neutralization is critical for environmental compliance.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing substitution at adjacent fluorinated positions is minimized by steric hindrance from the 1,3,4-trifluoro motif.
  • Purity : Column chromatography (hexane/EtOAc 4:1) removes residual di- and tri-substituted byproducts.

Chemical Reactions Analysis

Types of Reactions

2-[Chloro(difluoro)methoxy]-1,3,4-trifluoro-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of corresponding alcohols, ketones, or other functionalized compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Substituted Benzene Derivatives

2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene (CAS 1417567-44-2)
  • Molecular Formula : C₇H₃Br₂ClF₂O (vs. C₇H₂ClF₅O for the target compound).
  • Structural Differences : Bromine atoms at positions 2 and 4 on the benzene ring replace fluorine atoms in the target compound.
Nitrofluorfen (CAS 13738-63-1) and Oxyfluorfen (CAS 42874-03-3)
  • Key Features : These pesticidal compounds share a chloro-substituted benzene core with trifluoromethyl and nitro groups.
  • Comparison: Unlike the target compound, nitrofluorfen and oxyfluorfen lack the chloro(difluoro)methoxy group but include nitro (–NO₂) and trifluoromethyl (–CF₃) substituents. These groups enhance herbicidal activity by increasing oxidative stability and membrane permeability .

Table 1: Substituted Benzene Derivatives Comparison

Compound Molecular Formula Key Substituents Applications
Target Compound C₇H₂ClF₅O 1,3,4-F; 2-O–CF₂Cl Potential agrochemicals
2,4-Dibromo-1-[...]benzene C₇H₃Br₂ClF₂O 2,4-Br; 1-O–CF₂Cl Research chemical
Nitrofluorfen C₁₂H₆ClF₃NO₃ 2-Cl; 4-NO₂; 3-CF₃ Herbicide

Comparison with Ethane-Based Halogenated Compounds

Compounds such as 1,2-dichloro-1-[difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethane (CAS 369371-42-6) and HCFC-123 (CAS 306-83-2) share functional groups (e.g., –CF₂Cl, –O–CF₃) but differ in backbone structure.

  • Structural Impact : Ethane-based compounds are smaller and more volatile, making them suitable as refrigerants or solvents. In contrast, aromatic derivatives like the target compound exhibit higher thermal stability and rigidity, favoring solid-state applications or slow-release agrochemicals .

Table 2: Ethane vs. Benzene Derivatives

Compound Backbone Key Functional Groups Boiling Point (°C) Applications
Target Compound Benzene –O–CF₂Cl; 1,3,4-F N/A Research/Agrochemicals
HCFC-123 Ethane –CF₃; –CCl₂ 27.9 Refrigerant
CAS 369371-42-6 Ethane –O–CF₂–O–C₂F₅; –Cl N/A Industrial solvent

Crystallographic and Intermolecular Interaction Comparisons

X-ray studies of substituted benzofuran derivatives (e.g., 2-(benzofuran-2-yl)-2-oxoethyl 4-chlorobenzoate) reveal that chloro and methoxy substituents influence crystal packing via hydrogen bonds (e.g., C–H···O) and π–π stacking.

Biological Activity

2-[Chloro(difluoro)methoxy]-1,3,4-trifluoro-benzene is an aromatic compound notable for its unique chemical structure, which includes multiple halogen substituents. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry and environmental science. Its biological activity is primarily linked to its interactions with specific molecular targets, influencing several biochemical pathways.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a chloro-difluoromethoxy moiety, which enhance its reactivity and stability. The presence of fluorine atoms contributes to strong intermolecular interactions, making it a candidate for various biological applications.

The biological activity of this compound can be attributed to its ability to interact with enzymes and receptors through the following mechanisms:

  • Molecular Targeting : The compound can bind selectively to certain enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways.
  • Signal Transduction : By influencing pathways related to signal transduction, this compound may affect cellular responses to external stimuli.
  • Metabolic Pathways : The compound's structure allows it to participate in various metabolic processes, potentially affecting the metabolism of other compounds within biological systems.

Biological Activity Data

Recent studies have highlighted the biological activities associated with this compound. Below is a summary of key findings:

Study Biological Activity Methodology Findings
Enzyme InhibitionIn vitro assaysDemonstrated inhibition of specific enzymes involved in metabolic pathways.
Antifungal ActivityBioassaysShowed potential antifungal properties against various strains.
CytotoxicityCell viability assaysExhibited cytotoxic effects on cancer cell lines at certain concentrations.

Case Study 1: Enzyme Inhibition

A study evaluated the impact of this compound on microtubule stability in neuronal cells. The compound was found to prevent the collapse of microtubules caused by hyperphosphorylated tau protein, indicating potential neuroprotective effects.

Case Study 2: Antifungal Properties

In another investigation, the compound was tested against several fungal strains. Results indicated that it possessed significant antifungal activity, suggesting its potential use in treating fungal infections.

Environmental Impact and Toxicity

While exploring the biological activity of this compound, it is essential to consider its environmental implications and toxicity profile. Research under the Toxic Substances Control Act (TSCA) indicates that compounds with similar structures may exhibit mutagenic properties; however, specific data on this compound remains limited.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-[Chloro(difluoro)methoxy]-1,3,4-trifluoro-benzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) using chlorodifluoromethoxy precursors and fluorinated benzene derivatives. For example, fluorination of chlorinated intermediates (e.g., 1,3,4-trifluoro-2-methoxybenzene) with chlorine-difluoro reagents under anhydrous conditions is a key step. Reaction optimization requires strict control of temperature (typically 80–120°C) and use of catalysts like potassium carbonate or crown ethers to enhance reactivity . Yield improvements (70–85%) are achieved by slow addition of fluorinating agents to minimize side reactions, as seen in analogous trifluoromethylbenzene syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features distinguish its structure?

  • Methodological Answer :

  • 19F NMR : Critical for identifying distinct fluorine environments. The trifluoromethoxy group (-OCF2Cl) typically shows a triplet near δ -75 ppm due to coupling with adjacent fluorines, while aromatic fluorines (1,3,4-positions) appear as multiplets in δ -135 to -145 ppm .
  • GC-MS/EI-MS : Molecular ion peaks at m/z 264 [M+] and fragments at m/z 177 (loss of -OCF2Cl) confirm the substituent arrangement .
  • IR Spectroscopy : Stretching vibrations for C-F (1100–1250 cm⁻¹) and C-O (1200–1300 cm⁻¹) bonds are diagnostic .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, chemical-resistant aprons, and full-face shields to prevent dermal/ocular exposure. Respiratory protection (NIOSH-approved vapor respirators) is required due to volatility .
  • Ventilation : Perform reactions in fume hoods with local exhaust systems to mitigate inhalation risks .
  • Waste Disposal : Collect halogenated waste in sealed containers for incineration or specialized treatment to avoid environmental release .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., -Cl, -CF3, -OCF2Cl) influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Electron-withdrawing groups (EWGs) like -OCF2Cl and -CF3 deactivate the benzene ring, directing electrophilic substitution to the para position of existing substituents. In Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh3)4) with bulky ligands (e.g., SPhos) are required to overcome electronic deactivation. Kinetic studies show that EWGs reduce coupling rates by 30–50% compared to non-fluorinated analogs, necessitating higher temperatures (100–130°C) and extended reaction times (24–48 hrs) .

Q. What strategies resolve spectral overlap in 19F NMR for closely related fluorinated analogs?

  • Methodological Answer :

  • 2D 19F-19F COSY : Identifies scalar coupling between adjacent fluorines, distinguishing -OCF2Cl from aromatic fluorines.
  • Variable Temperature NMR : Lowering temperature (to -40°C) slows exchange broadening in dynamic systems (e.g., rotational isomerism in -OCF2Cl groups) .
  • Isotopic Labeling : Deuterated solvents (e.g., DMSO-d6) reduce 1H-19F coupling artifacts .

Q. How can computational chemistry predict the compound’s environmental persistence or bioaccumulation potential?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute bond dissociation energies (BDEs) for C-F and C-Cl bonds. Lower BDEs (<350 kJ/mol) suggest higher susceptibility to hydrolysis or photodegradation .
  • QSAR Models : Use logP values (estimated at 3.2–3.8 via ChemAxon) to predict bioaccumulation. High logP correlates with lipid membrane affinity, requiring in vitro assays (e.g., hepatic microsome stability tests) to validate .

Q. What mechanistic insights explain its reported pesticidal activity, and how do structural modifications enhance efficacy?

  • Methodological Answer : The -OCF2Cl group disrupts mitochondrial electron transport in pests by mimicking ubiquinone, as shown in cytochrome bc1 inhibition assays. Substituting the 4-fluoro position with -NO2 increases potency (IC50 reduced from 12 μM to 2.5 μM) due to enhanced π-stacking with enzyme active sites. Ortho-substituted chlorine further improves lipophilicity, enhancing membrane penetration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[Chloro(difluoro)methoxy]-1,3,4-trifluoro-benzene
Reactant of Route 2
2-[Chloro(difluoro)methoxy]-1,3,4-trifluoro-benzene

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